![molecular formula C18H21ClN2 B5709240 1-[(4-chlorophenyl)methyl]-4-(2-methylphenyl)piperazine](/img/structure/B5709240.png)
1-[(4-chlorophenyl)methyl]-4-(2-methylphenyl)piperazine
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Overview
Description
1-[(4-chlorophenyl)methyl]-4-(2-methylphenyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives Piperazines are known for their wide range of biological and pharmaceutical activities
Preparation Methods
The synthesis of 1-[(4-chlorophenyl)methyl]-4-(2-methylphenyl)piperazine can be achieved through several methods. One common synthetic route involves the reaction of 1-(4-chlorophenyl)methylpiperazine with 2-methylbenzyl chloride under basic conditions. The reaction typically takes place in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
1-[(4-chlorophenyl)methyl]-4-(2-methylphenyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced piperazine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex piperazine derivatives with potential biological activities.
Biology: Studies have investigated its interactions with biological targets, including receptors and enzymes, to understand its pharmacological properties.
Mechanism of Action
The mechanism of action of 1-[(4-chlorophenyl)methyl]-4-(2-methylphenyl)piperazine involves its interaction with specific molecular targets, such as histamine receptors. By binding to these receptors, it can inhibit the action of histamine, thereby reducing allergic responses and inflammation. The compound may also interact with other receptors and enzymes, contributing to its overall pharmacological profile .
Comparison with Similar Compounds
1-[(4-chlorophenyl)methyl]-4-(2-methylphenyl)piperazine can be compared with other similar piperazine derivatives, such as:
1-[(4-chlorophenyl)methyl]-4-(3-methylphenyl)piperazine: This compound has a similar structure but with a different position of the methyl group on the phenyl ring, which can affect its biological activity.
1-[(4-chlorophenyl)methyl]-4-(4-methylphenyl)piperazine: Another similar compound with the methyl group in the para position, potentially leading to different pharmacological properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its interactions with biological targets and its overall effectiveness in various applications.
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-4-(2-methylphenyl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2/c1-15-4-2-3-5-18(15)21-12-10-20(11-13-21)14-16-6-8-17(19)9-7-16/h2-9H,10-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVDHJIOCBZKQSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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